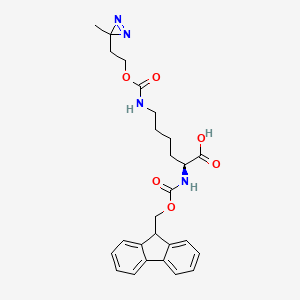

Fmoc-L-Photo-Lysine

Description

Evolution of Photoactivatable Amino Acids in Biomolecular Studies

The study of complex biomolecular interactions is fundamental to understanding cellular processes. Photoactivatable amino acids are a class of non-canonical amino acids (ncAAs) designed to investigate these interactions within their native environments. creative-proteomics.com These specialized amino acids contain light-sensitive functional groups that can be activated at a specific time by UV light to form covalent bonds with interacting partners. creative-proteomics.com This process, known as photoaffinity labeling or photo-cross-linking, allows researchers to "capture" and identify transient or weak interactions that are often missed by traditional biochemical methods. creative-proteomics.comrsc.org

Early photoreactive amino acids included those with benzophenone (B1666685) and azide (B81097) groups. mdpi.com While useful, these groups have certain limitations. For instance, aromatic azides require activation at shorter UV wavelengths, which can be damaging to cells, or they exhibit lower reactivity when irradiated at longer, more biocompatible wavelengths. mdpi.com

The development of amino acids containing the diazirine functional group represented a significant advancement. iris-biotech.decreative-proteomics.com The diazirine group is small, which minimizes potential disruption to the structure and function of the protein into which it is incorporated. iris-biotech.dersc.org Furthermore, it is stable under various chemical conditions and can be activated with UV light in the 330–370 nm range, generating a highly reactive carbene that can insert into a wide range of chemical bonds, including C-H and O-H bonds. iris-biotech.deiris-biotech.decreative-proteomics.com This evolution has led to the creation of a comprehensive set of photo-crosslinking amino acids based on the diazirine moiety, including derivatives of phenylalanine, leucine, methionine, and lysine (B10760008), for use in living cells. iris-biotech.deiris-biotech.decreative-proteomics.com

Significance of Fmoc-L-Photo-Lysine as a Multifunctional Photo-Crosslinker

This compound is a significant tool in chemical biology due to its specific combination of features that make it a versatile photo-crosslinker. scientificlabs.co.uksigmaaldrich.com Its primary role is to facilitate the study of protein-protein and protein-small molecule interactions through photoaffinity labeling. scientificlabs.co.uksigmaaldrich.com

The key to its function is the diazirine group attached to the lysine side chain. scientificlabs.co.ukcreative-proteomics.com Upon irradiation with UV light, this group forms a carbene that covalently links the modified peptide or probe to its binding partners. scientificlabs.co.ukiris-biotech.de This allows for the permanent capture of interactions, which can then be analyzed to identify the involved biomolecules. scientificlabs.co.ukcreative-proteomics.com

The presence of the Fmoc protecting group is crucial for its application in synthetic chemistry. sigmaaldrich.comissuu.com The Fmoc group is standard in solid-phase peptide synthesis (SPPS), a technique used to build custom peptides amino acid by amino acid. issuu.comresearchgate.net The use of this compound allows for the precise, site-specific incorporation of the photo-crosslinking moiety into a synthetic peptide sequence. sigmaaldrich.comiris-biotech.de

Furthermore, the lysine backbone of the molecule provides a handle for additional functionalities. Researchers have developed bifunctional amino acids that include not only a photo-crosslinker but also a second handle for "click chemistry," such as a terminal alkyne. rsc.orgmdpi.com This dual functionality allows for a two-step process: first, the photo-cross-linking captures the interaction in the cell, and second, the click chemistry handle is used to attach a reporter tag (like biotin (B1667282) or a fluorophore) to the cross-linked complex. mdpi.com This enables the enrichment and subsequent identification of the captured proteins and peptides by techniques like mass spectrometry. mdpi.commdpi.com

Scope of Academic Research on this compound

The unique properties of this compound have led to its use in a variety of research applications aimed at dissecting complex biological systems. Its primary use is in creating sophisticated molecular probes to investigate cellular mechanisms, identify and validate drug targets, and understand proteins that are traditionally difficult to study. scientificlabs.co.uksigmaaldrich.com

Detailed Research Applications:

Mapping Protein-Protein Interactions (PPIs): By incorporating this compound into a peptide or protein of interest, researchers can identify its direct binding partners within a cell. scientificlabs.co.ukiris-biotech.de This has been used to confirm the dimeric structure of proteins and to study inhibitor-sensitive protein complexes. iris-biotech.de The ability to covalently trap interacting proteins is essential for mapping protein networks and functional complexes. creative-proteomics.comrsc.org

Studying Post-Translational Modifications (PTMs): A version of photo-lysine (B560627) has been developed to specifically capture and identify proteins that recognize lysine PTMs. nih.gov This is crucial for understanding how modifications like acetylation and methylation, particularly on histone proteins, regulate protein interactions and downstream cellular processes. nih.goviris-biotech.de

Target Identification and Validation: this compound and similar reagents are incorporated into small-molecule probes to identify their cellular targets. scientificlabs.co.uk This is a key step in drug discovery, helping to elucidate a drug's mechanism of action and potential off-target effects. scientificlabs.co.ukiris-biotech.de For example, affinity-based probes have been used for the cell-based proteome profiling of kinase inhibitor targets. iris-biotech.de

Peptide Synthesis and Structural Studies: The compound is a building block in Fmoc solid-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com This allows for the creation of custom peptides containing a photo-reactive group at a precise location, which can be used to study peptide-protein interactions or to stabilize specific peptide conformations for structural analysis. iris-biotech.dersc.org

The research findings enabled by this compound and related photo-reactive amino acids continue to provide detailed insights into the molecular interactions that govern cellular function. scientificlabs.co.ukcreative-proteomics.com

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O6/c1-26(29-30-26)13-15-35-24(33)27-14-7-6-12-22(23(31)32)28-25(34)36-16-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21-22H,6-7,12-16H2,1H3,(H,27,33)(H,28,34)(H,31,32)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBHDYXIYQGMCG-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=N1)CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc L Photo Lysine and Its Conjugates

Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocols for Incorporation

Fmoc solid-phase peptide synthesis (SPPS) is a cornerstone technique for the assembly of synthetic peptides. mdpi.com The incorporation of Fmoc-L-photo-lysine into a peptide sequence using SPPS follows established protocols, utilizing its Fmoc-protected α-amino group for sequential addition to a growing peptide chain anchored to a solid support. sigmaaldrich.comscientificlabs.co.uk The diazirine-containing side chain remains protected and inert throughout the synthesis until its deliberate activation by UV light. iris-biotech.de

Strategic Integration into Synthetic Peptide Sequences

The integration of this compound into a peptide sequence is a strategic process. It is typically positioned at a site expected to be in close proximity to a potential binding partner. Standard SPPS protocols involve the sequential deprotection of the Fmoc group from the N-terminus of the growing peptide chain using a base, such as piperidine (B6355638), followed by the coupling of the next Fmoc-protected amino acid. uci.eduresearchgate.net this compound is introduced in the desired cycle just like any other standard amino acid. sigmaaldrich.com The efficiency of each coupling step is critical and can be monitored to ensure the desired sequence is synthesized correctly.

Genetic Encoding Strategies for Site-Specific Protein Incorporation

The site-specific incorporation of non-canonical amino acids (ncAAs) like photo-lysine (B560627) into proteins within living cells represents a powerful strategy for studying protein interactions in their native environment. nih.govriken.jp This is achieved by repurposing the cell's translational machinery. nih.gov

Non-Canonical Amino Acid Incorporation via Orthogonal tRNA/Synthetase Pairs

A key technology for incorporating ncAAs is the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. researchgate.netnih.gov This pair functions independently of the host cell's endogenous synthetases and tRNAs. mdpi.com Typically, a stop codon, such as the amber codon (UAG), is reassigned to encode the ncAA. researchgate.net An engineered aaRS is designed to specifically recognize and charge the ncAA (in this case, a derivative of photo-lysine) onto the orthogonal tRNA, which has an anticodon that recognizes the reassigned codon. acs.orgfrontiersin.org

The pyrrolysyl-tRNA synthetase (PylRS)/tRNA(Pyl)CUA pair from methanogenic archaea is a commonly used orthogonal system because it is orthogonal in both prokaryotic and eukaryotic cells and can be engineered to recognize a variety of lysine (B10760008) derivatives. mdpi.comacs.orgresearchgate.net Researchers have successfully evolved PylRS mutants to efficiently incorporate photo-lysine and its derivatives in response to an amber codon. acs.org

Development of Expression Systems for Genetically Encoded Photo-Crosslinkers

The successful genetic encoding of photo-crosslinkers like photo-lysine requires robust expression systems. These systems typically involve co-expression of the engineered orthogonal aaRS, the orthogonal tRNA, and the target protein containing the reassigned codon (e.g., an amber stop codon at a specific site). nih.gov Plasmids are often used to deliver the necessary genetic components into the host cells, which can be bacteria (like E. coli), yeast, or mammalian cells. nih.govacs.org

For instance, a two-plasmid system can be used in E. coli, where one plasmid expresses the orthogonal tRNA and synthetase, and the other contains the gene of interest with an amber mutation at the desired incorporation site. researchgate.net In mammalian cells, viral delivery systems have also been developed to efficiently introduce the necessary components for ncAA incorporation. glpbio.com The yield of the full-length protein containing the ncAA can vary depending on the efficiency of the orthogonal pair and the specific site of incorporation, often ranging from 5% to 20% of the wild-type protein expression levels. riken.jp

| System Component | Function | Key Considerations |

| Orthogonal aaRS | Recognizes and activates the ncAA | Specificity for the ncAA over endogenous amino acids. |

| Orthogonal tRNA | Carries the ncAA to the ribosome | Does not get charged by endogenous synthetases. |

| Reassigned Codon | Signals for ncAA incorporation | Typically an amber stop codon (UAG). |

| Expression Vector | Carries the genes for the above components | Can be plasmid-based or viral; may require optimization for host cell type. |

Solution-Phase Synthesis Approaches for this compound Derivatives

While solid-phase synthesis is dominant for peptides, solution-phase synthesis remains relevant for creating specific derivatives of this compound or for synthesizing shorter peptide fragments. google.com Solution-phase methods offer advantages in scalability and purification of intermediates.

In a typical solution-phase approach, the C-terminus of one amino acid is activated (e.g., as an active ester) and then reacted with the deprotected N-terminus of another amino acid. google.com For this compound, the N-α-Fmoc group provides temporary protection, while the carboxyl group can be activated for coupling. The diazirine moiety on the side chain is generally stable under these coupling conditions. This approach allows for the synthesis of dipeptides or other small molecule conjugates incorporating this compound, which can then be used as building blocks for more complex structures or as probes themselves. For example, a reported solution-phase synthesis involved coupling Fmoc-(Boc-L-Lysine) using diisopropylcarbodiimide as a coupling agent. google.com Similar principles would apply to the synthesis of this compound derivatives.

Photochemical Mechanisms and Reactivity of the Diazirine Moiety in Fmoc L Photo Lysine

Mechanism of Carbene Generation upon UV Irradiation (~360 nm)

Upon absorption of UV light at approximately 360 nm, the diazirine ring in Fmoc-L-Photo-Lysine is promoted to an excited state. iris-biotech.deresearchgate.net From this excited state, the molecule can follow two primary pathways. The main pathway involves the extrusion of a molecule of dinitrogen (N₂) to directly form a highly reactive singlet carbene. wikipedia.orgnih.govrsc.org This carbene is an electron-deficient species with a vacant p-orbital and a pair of non-bonding electrons, making it highly electrophilic and reactive. wikipedia.org

A competing pathway involves the photoisomerization of the diazirine to a linear diazo intermediate. clockss.orgchemrxiv.orgacs.org This diazo compound can also be photolytically cleaved to generate the same carbene species, although it can also have its own distinct reactivity. clockss.orgnih.gov The diazo intermediate is generally less reactive than the carbene and can be more stable, particularly in the case of aryl-substituted diazirines. nih.gov However, for alkyl diazirines, the diazo intermediate can be protonated in acidic environments to form a diazonium species, which can act as an alkylating agent, leading to a different reactivity profile. nih.gov The trifluoromethyl group often incorporated into aryl diazirines helps to suppress this diazo isomerization, favoring the direct generation of the carbene. bldpharm.comresearchgate.net

Direct Photolysis: Diazirine + hν (UV light) → Singlet Carbene + N₂ wikipedia.orgnih.gov

Photoisomerization: Diazirine + hν (UV light) → Diazo Intermediate clockss.orgchemrxiv.org

Secondary Photolysis: Diazo Intermediate + hν (UV light) → Singlet Carbene + N₂ nih.gov

The generation of the carbene is a rapid process, occurring on the picosecond to femtosecond timescale. researchgate.net

Kinetics of Photolysis and Photo-Uncaging in Complex Environments

The kinetics of diazirine photolysis are influenced by several factors, including the substituents on the diazirine ring and the surrounding environment. ntu.edu.sg The rate of photolysis determines the efficiency of photo-crosslinking. Studies have shown that the decay of the diazirine upon UV irradiation can be monitored by UV-Vis spectroscopy, with the disappearance of the characteristic diazirine absorbance indicating its conversion to other species. researchgate.net

In complex biological environments, the kinetics of photo-uncaging, or the release of the reactive carbene, are critical for successful crosslinking. The process needs to be efficient enough to generate a sufficient concentration of the carbene to react with nearby biomolecules before it is quenched by the solvent or other non-target molecules. nih.gov Water is a known quencher of carbenes, reacting to form an insertion product. nih.govbiomol.com The rate of this quenching reaction competes with the rate of reaction with the target biomolecule.

The presence of biomolecules can also influence the kinetics. For instance, the binding of a photo-crosslinker to its target protein can alter the local environment of the diazirine, potentially affecting its photolysis rate and the subsequent reactivity of the carbene.

Specificity and Reactivity Profile of the Photo-Generated Carbene Species

The carbene generated from the photolysis of the diazirine moiety is a highly reactive and non-specific species. researchgate.net It can insert into a wide variety of chemical bonds, including C-H, O-H, and N-H bonds, which are abundant in biological molecules like proteins and nucleic acids. iris-biotech.debeilstein-journals.orgub.edu This broad reactivity is a key advantage for photo-crosslinking, as it allows for the labeling of a wide range of interaction partners without the need for specific functional groups on the target molecule. researchgate.net

Singlet carbenes, which are the primary species generated from diazirine photolysis, are known to react via a concerted insertion mechanism. rsc.org This means that the carbene inserts into a bond in a single step, without the formation of a radical intermediate. However, intersystem crossing to a triplet carbene can occur, which reacts via a two-step radical abstraction-recombination mechanism. rsc.org The reactivity of the carbene can be influenced by its spin state. researchgate.net

While often described as non-specific, some studies have shown that carbenes can exhibit certain preferences in their reactions. For example, a study on the reactivity of an aryl diazirine with the 20 natural amino acids found that it reacted with all of them, but with the highest yield for cysteine. nih.gov In contrast, an alkyl diazirine showed a preference for acidic amino acids, which was attributed to the reactivity of the diazo intermediate. chemrxiv.orgnih.gov The reactivity of the carbene generated from this compound, which has an alkyl diazirine, would be expected to be broad, but may also show some preference for acidic residues due to the potential involvement of the diazo intermediate.

The high reactivity of the carbene also means it has a very short lifetime. rsc.org If it does not react with a nearby molecule, it will be rapidly quenched by the aqueous solvent. nih.govbiomol.com This short lifetime helps to ensure that the crosslinking is localized to the immediate vicinity of the photo-crosslinker, providing high spatial resolution in mapping molecular interactions. princeton.edu

Applications of Fmoc L Photo Lysine in Advanced Chemical Biology and Proteomics

Photoaffinity Labeling (PAL) for Protein-Ligand and Protein-Target Interactions

Photoaffinity labeling (PAL) is a powerful technique used to identify and study interactions between proteins and other molecules, such as ligands and potential drug targets. nih.gov This method utilizes photo-reactive probes that, upon activation by light, form a covalent bond with their interacting partners. nih.gov This allows for the capture of even transient or weak interactions that are often difficult to detect with other methods. nih.gov Fmoc-L-photo-lysine is a key building block for creating such probes. sigmaaldrich.comscientificlabs.co.uk

Rational Probe Design and Synthesis for Enhanced PAL Efficacy

The effectiveness of PAL hinges on the careful design and synthesis of the photoaffinity probe. sigmaaldrich.comscientificlabs.co.uk this compound is an ideal component for this purpose due to its structural similarity to the natural amino acid lysine (B10760008), which allows it to be incorporated into peptides and proteins with minimal disruption to their biological activity. iris-biotech.de The fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for its use in standard solid-phase peptide synthesis (SPPS), enabling the precise placement of the photo-reactive lysine analog within a peptide sequence. issuu.comrsc.org

The diazirine group within this compound is small and relatively stable in various chemical conditions, yet it becomes highly reactive upon exposure to UV light, forming a carbene that can insert into a wide range of chemical bonds. iris-biotech.deiris-biotech.de This small size minimizes steric hindrance that could interfere with natural biological interactions. iris-biotech.de For enhanced efficacy, probes can be designed with additional functionalities, such as reporter tags (e.g., biotin (B1667282) or fluorescent dyes) to facilitate the detection and isolation of the cross-linked protein-ligand complexes. rsc.org The synthesis of such multifunctional probes allows for a more streamlined and effective workflow in identifying and characterizing target proteins. scientificlabs.co.ukrsc.org

Table 1: Key Features of this compound for PAL Probe Design

| Feature | Description | Reference |

| Photo-reactive Group | Diazirine | sigmaaldrich.comscientificlabs.co.uk |

| Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | issuu.com |

| Activation Wavelength | ~360 nm UV light | sigmaaldrich.comiris-biotech.de |

| Reactive Intermediate | Carbene | iris-biotech.deiris-biotech.de |

| Key Advantage | Small size of diazirine minimizes steric hindrance. | iris-biotech.de |

Methodologies for Capturing Transient Biomolecular Interactions

A significant challenge in chemical biology is the study of transient or weak biomolecular interactions, which are often crucial for cellular signaling and regulation. rsc.org PAL using probes containing this compound provides a robust method to "trap" these fleeting interactions. nih.gov By incorporating the photo-reactive amino acid into a ligand or peptide that is known to interact with a specific protein, researchers can initiate a covalent cross-link at a precise moment by exposing the system to UV light. iris-biotech.deissuu.com

This covalent capture stabilizes the interaction, allowing for subsequent analysis through techniques like SDS-PAGE, Western blotting, and mass spectrometry to identify the interacting partners. nih.gov This approach has been successfully used to study a variety of transient interactions, including those mediated by post-translational modifications. rsc.org The ability to control the timing of the cross-linking reaction with light offers a high degree of temporal resolution, making it possible to study dynamic processes within living cells. issuu.com

Investigation of Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often associated with disease. iris-biotech.de this compound has emerged as a critical tool for the investigation of PPIs, enabling researchers to covalently capture and identify interacting proteins. sigmaaldrich.comscientificlabs.co.ukiris-biotech.de

Direct Covalent Crosslinking of Interacting Proteins

The incorporation of this compound into a protein of interest allows for the direct covalent crosslinking of its interacting partners. sigmaaldrich.comscientificlabs.co.uk This can be achieved through either chemical synthesis of peptides or by genetically encoding the unnatural amino acid into proteins. iris-biotech.deiris-biotech.de Once the photo-lysine (B560627) is in place, UV irradiation triggers the formation of a covalent bond with any protein in close proximity, effectively "freezing" the interaction. iris-biotech.denih.gov

This method is particularly valuable for studying the structure of protein complexes. For example, it can be used to determine the specific domains or residues involved in the interaction interface. By strategically placing the photo-lysine at different positions within a protein, a detailed map of the interaction surface can be generated. This approach has been used to study the dimeric structure of proteins and to identify inhibitor-sensitive oligomeric structures. iris-biotech.de

Identification of Proximal Interaction Partners in Cellular Contexts

A key advantage of using photo-crosslinkers like those derived from this compound is the ability to identify proximal interaction partners within a living cell. nih.goviris-biotech.de This provides a more physiologically relevant picture of PPIs compared to in vitro methods, which may not accurately reflect the cellular environment. issuu.com Probes containing photo-lysine can be introduced into cells, where they can interact with their target proteins. iris-biotech.de

Upon photoactivation, the probe will cross-link to its direct binding partners and any other proteins that are in close proximity. nih.govissuu.com These cross-linked complexes can then be isolated from the cell lysate and the interacting proteins identified by mass spectrometry. rsc.org This proximity-labeling approach is a powerful tool for mapping protein interaction networks and has been used to identify novel interacting partners that were not detectable by other means. iris-biotech.dersc.org

Table 2: Research Findings on PPIs using Photo-Lysine

| Research Finding | Methodology | Reference |

| Covalent crosslinking of the two subunits of dimeric glutathione (B108866) S-transferase in E. coli. | Site-specific incorporation of Photo-Lysine. | iris-biotech.deissuu.com |

| Capture of the heterodimer of proteins Ku70 and Ku80 within a protein complex. | Incorporation of Photo-Lysine into cellular proteins. | chemsrc.commedchemexpress.com |

| Identification of histone- and chromatin-binding proteins. | Use of Photo-Lysine to capture proteins that recognize lysine PTMs. | chemsrc.commedchemexpress.com |

| Robust cross-linking of HSP90β and HSP60. | UV irradiation of cells in the presence of Photo-Lysine. | chemsrc.commedchemexpress.com |

Profiling and Characterization of Post-Translational Modifications (PTMs)

Post-translational modifications (PTMs) are crucial for regulating protein function and are involved in a wide range of cellular processes. nih.gov The study of PTMs and the proteins that recognize them (so-called "readers," "writers," and "erasers") is a major area of research in proteomics. nih.govsigmaaldrich.com Photo-lysine has proven to be a valuable tool in this field, enabling the capture and identification of proteins that bind to specific PTMs. chemsrc.comnih.gov

By designing peptide probes that mimic a particular PTM and incorporate photo-lysine, researchers can capture the specific proteins that recognize that modification. nih.govsigmaaldrich.com For example, a peptide containing a methylated lysine analog and a photo-lysine residue can be used to pull down and identify proteins that specifically bind to methylated lysine. nih.gov This approach has been instrumental in identifying novel readers and erasers of histone modifications, providing new insights into the complex regulatory networks that govern gene expression. chemsrc.comnih.gov The ability to capture these interactions, which are often of low affinity and transient, is a key advantage of using photo-lysine-based probes. nih.gov

Identification of PTM "Readers" and "Erasers"

Post-translational modifications (PTMs) are critical in regulating protein-protein interactions. nih.gov Identifying the proteins that recognize ("readers") and remove ("erasers") these modifications is a significant challenge. nih.govnih.gov Photo-lysine, a derivative of L-lysine with a photo-cross-linker, has been developed to address this challenge. nih.govchemsrc.com It can be incorporated into proteins using the cell's natural machinery and subsequently used to capture and identify proteins that interact with lysine PTMs, including the readers and erasers of histone modifications. nih.govchemsrc.com

Diazirine-based photoaffinity probes have shown significant advantages over older benzophenone-based probes. nih.govrsc.org They exhibit improved photo-cross-linking rates, yields, and specificity, particularly in capturing proteins that recognize specific histone marks like the trimethylation of histone H3 at lysine 4 (H3K4Me3). nih.govrsc.org Furthermore, these probes are also effective in identifying enzymes that remove histone lysine acetylation and malonylation, thereby expanding their utility from identifying PTM 'readers' to also uncovering the transient interactions with their 'erasers'. nih.govrsc.org This provides a valuable chemical tool for examining the intricate network of PTM-mediated protein-protein interactions. nih.govrsc.org

Mapping PTM-Mediated Protein Interactomes

The study of protein-protein interactions (PPIs) is fundamental to understanding nearly all cellular processes. iris-biotech.de Photo-cross-linking has emerged as a powerful technique to investigate these interactions, especially those that are weak or transient. researchgate.netrsc.orgrsc.org this compound and other photo-reactive amino acids can be incorporated into peptide-based probes to map these PTM-mediated interactomes. researchgate.netrsc.orgrsc.org

A notable development is the creation of bifunctional amino acids, such as dzANA, which contains both a diazirine for photo-cross-linking and a terminal alkyne for bioorthogonal tagging. researchgate.netrsc.orgrsc.org Probes containing dzANA have been shown to efficiently and selectively capture weak and transient PPIs mediated by histone modifications, highlighting the potential of this approach for identifying and characterizing previously unknown protein interactions. researchgate.netrsc.orgrsc.org The PRISMA (Protein Interaction Screen on Peptide Matrix) method utilizes arrays of synthetic peptides, including those with PTMs, to systematically explore the interactome of proteins like C/EBPβ, revealing how modifications such as methylation can regulate its interactions. biorxiv.org

| Probe Type | Application | Key Findings |

| Photo-lysine based probes | Identification of PTM "readers" and "erasers" of histone modifications. nih.govchemsrc.com | Successfully captured proteins that recognize and remove lysine PTMs. nih.govchemsrc.com |

| Diazirine-based photoaffinity probes | Profiling "readers" of histone H3 trimethylation and identifying "erasers" of histone acetylation and malonylation. nih.govrsc.org | Demonstrated higher efficiency and specificity compared to benzophenone-based probes. nih.govrsc.org |

| Bifunctional dzANA probes | Capturing weak and transient PTM-mediated protein-protein interactions. researchgate.netrsc.orgrsc.org | Enabled efficient and selective capture and subsequent identification of interacting proteins. researchgate.netrsc.orgrsc.org |

| PRISMA peptide matrix | Systematic mapping of the PTM-dependent interactome of intrinsically disordered proteins. biorxiv.org | Revealed methylation-sensitive interactions of C/EBPβ. biorxiv.org |

Studies of Protein Oligomerization and Higher-Order Assemblies

The assembly of proteins into oligomers and higher-order structures is crucial for their function. This compound and other diazirine-containing amino acids are valuable tools for studying these dynamic processes. iris-biotech.de

Covalent Capture of Specific Oligomeric States

Site-specific incorporation of diazirine photo-cross-linkers allows for the "covalent capture" of specific oligomeric states of proteins. iris-biotech.de This technique is particularly useful for studying phospho-dependent protein oligomerization. iris-biotech.de By introducing a photo-reactive amino acid at a specific site within a protein, researchers can trigger the formation of a covalent bond between interacting subunits upon UV irradiation, effectively trapping the oligomeric complex for further analysis. iris-biotech.deiris-biotech.de This method has been successfully used to study the dimeric structure of proteins like cyclooxygenase-2. iris-biotech.deiris-biotech.de

Advanced Biophysical Techniques for Analyzing Multimeric Protein Structures

A variety of advanced biophysical techniques are employed to analyze the multimeric protein structures captured using photo-cross-linking. nih.gov These methods provide insights into the thermodynamics and kinetics of protein interactions. nih.gov Techniques such as cryo-electron microscopy can reveal the detailed three-dimensional structure of these assemblies, as demonstrated in the study of a dodecameric hexagonal protein ring formed from redesigned peroxiredoxin dimers. researchgate.net The combination of chemical modification to create semi-artificial protein structures and advanced imaging techniques offers a powerful approach to understanding protein assemblies that are not easily accessible through conventional methods. researchgate.net

| Technique | Application in Oligomerization Studies | Example |

| Covalent Capture with Diazirine Photo-Cross-Linkers | Trapping specific, transient oligomeric states for analysis. iris-biotech.de | Studying phospho-dependent oligomerization and the dimeric structure of cyclooxygenase-2. iris-biotech.deiris-biotech.deiris-biotech.de |

| Cryo-Electron Microscopy | Determining the 3D structure of captured protein assemblies. researchgate.net | Elucidating the structure of a redesigned dodecameric peroxiredoxin ring. researchgate.net |

| Biophysical Interaction Analysis | Quantifying the thermodynamics and kinetics of protein-protein interactions within oligomers. nih.gov | Dissecting the forces driving protein assembly and the effects of modifications. nih.gov |

Advancements in Target Identification and Validation in Chemical Proteomics

Identifying the cellular targets of small molecules is a critical step in drug discovery. sigmaaldrich.comscientificlabs.co.uk Chemical proteomics, particularly methods employing photoaffinity labeling (PAL), has become an indispensable tool in this endeavor. sigmaaldrich.comrsc.org this compound is a key building block for creating chemical probes used in these studies. sigmaaldrich.comscientificlabs.co.uk

The incorporation of a photo-reactive diazirine group into a molecule of interest allows for the creation of a probe that, upon UV activation, will covalently bind to its interacting proteins. rsc.org This covalent trapping is highly sensitive and can identify even low-abundance protein targets. rsc.org These labeled proteins can then be isolated and identified using mass spectrometry. rsc.org This approach has proven to be a reliable and straightforward method for identifying the pharmacologically relevant targets of natural products and other bioactive compounds. rsc.org

Design and Application of Multifunctional Molecular Probes for Deciphering Cellular Mechanisms

The versatility of this compound extends to the design of multifunctional molecular probes that can elucidate complex cellular mechanisms. sigmaaldrich.comscientificlabs.co.ukmdpi.com These probes can be engineered to include not only a photo-cross-linking moiety but also other functionalities, such as reporter tags or handles for "click chemistry". researchgate.netrsc.orgrsc.orgmdpi.com

Lysine, with its two amino groups, is an excellent scaffold for building such multifunctional molecules. mdpi.com By using orthogonal protecting groups, different functional elements can be selectively introduced at the Nα and Nε positions. mdpi.com For example, a probe could contain a photo-reactive group to capture interacting partners, an affinity tag (like biotin) for purification, and a fluorescent reporter for visualization. The development of bifunctional amino acids like dzANA, which combines a diazirine and a terminal alkyne, further simplifies the synthesis of these sophisticated tools. researchgate.netrsc.orgrsc.org These multifunctional probes are instrumental in dissecting the intricate and dynamic protein-protein interactions that govern cellular life. researchgate.netrsc.orgrsc.org

| Probe Functionality | Application | Advantage |

| Photo-reactive Group (e.g., Diazirine) | Covalently captures interacting proteins upon UV activation. sigmaaldrich.comscientificlabs.co.uk | Enables the identification of direct and transient interactions. researchgate.netrsc.orgrsc.org |

| Affinity Tag (e.g., Biotin) | Facilitates the purification of cross-linked protein complexes. mdpi.com | Allows for the isolation of target proteins from complex cellular lysates. |

| Reporter Group (e.g., Fluorophore) | Enables the visualization of probe localization and interaction within cells. | Provides spatial and temporal information about protein interactions. |

| Bioorthogonal Handle (e.g., Alkyne) | Allows for the attachment of other molecules via "click chemistry". researchgate.netrsc.orgrsc.org | Offers a versatile method for further functionalization of the probe. researchgate.netrsc.orgrsc.org |

Spectroscopic and Biophysical Characterization of Fmoc L Photo Lysine Conjugates

Spectroscopic Methods for Monitoring Photoreactions and Conjugation Efficiency

Spectroscopic techniques are indispensable for real-time monitoring of the photocrosslinking process and for quantifying the extent of conjugation. UV-Visible and fluorescence spectroscopy are primary tools in this context.

The Fmoc (Fluorenylmethyloxycarbonyl) group itself exhibits characteristic absorbance and fluorescence, which can be utilized to track the presence of the protected amino acid during peptide synthesis. nih.gov Upon incorporation into a peptide and subsequent deprotection, the focus shifts to the photoreactive diazirine moiety of photo-lysine (B560627). The diazirine group within Fmoc-L-photo-lysine can be activated by UV light, typically around 360 nm, to form a highly reactive carbene that covalently bonds with neighboring molecules. scientificlabs.co.ukiris-biotech.de

Fluorescence Spectroscopy offers a highly sensitive method for tracking conjugation, especially when one of the binding partners is fluorescently labeled. nih.govnih.gov For example, if this compound is incorporated into a peptide that interacts with a fluorescently tagged protein, the formation of a covalent bond can be detected by changes in the fluorescence properties, such as fluorescence polarization or Förster Resonance Energy Transfer (FRET), if a suitable donor-acceptor pair is present. nih.govspringernature.com The intrinsic fluorescence of the fluorenyl group can also be used to understand the molecular arrangement and supramolecular organization of Fmoc-amino acid derivatives in different environments. nih.gov

A summary of spectroscopic methods used in the characterization of related conjugates is presented below:

| Spectroscopic Technique | Application | Key Findings/Observations | Reference |

| UV-Visible Spectroscopy | Monitoring photoreaction of diazirine-containing compounds. | Disappearance of diazirine absorbance peak upon UV irradiation indicates reaction progress. | iris-biotech.de |

| Characterizing peptide conjugates. | A glutathione (B108866) analogue with a diazirine showed a λmax at 295 nm. | acs.org | |

| Fluorescence Spectroscopy | Investigating molecular arrangement in hydrogels. | Probed the maximum emission wavelength of the fluorenyl fragment to understand molecular packing. | nih.gov |

| Monitoring photouncaging processes. | Used to follow the kinetics of the self-immolative destruction of a linker after photolysis. | nih.gov | |

| Circular Dichroism (CD) | Studying secondary structure of co-assembling peptides. | Positive peaks in the CD spectrum suggested a high supramolecular organization of Fmoc aromatic groups. | nih.gov |

Integration with Mass Spectrometry-Based Proteomics for Adduct Identification and Mapping

Mass spectrometry (MS) is a cornerstone technique for the definitive identification and mapping of post-translational modifications, including the covalent adducts formed by photo-crosslinking agents like photo-lysine. nih.govepfl.ch High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is particularly powerful for analyzing complex protein mixtures. nih.gov

The general workflow for identifying photo-cross-linked sites involves several key steps:

Proteolysis: The protein conjugate is enzymatically digested, typically with trypsin, into smaller peptides. nih.gov Trypsin cleaves at the C-terminal side of lysine (B10760008) and arginine residues, but modifications on lysine can sometimes hinder cleavage, which itself provides information about the modification site. nih.gov

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio (m/z) of the peptides (MS1 scan) and then fragments selected peptides to obtain sequence information (MS/MS scan). thermofisher.comnih.gov

Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptides. The mass shift corresponding to the photo-lysine adduct allows for the pinpointing of the exact cross-linked residue. nih.gov The mass of the remnant of the photo-lysine cross-linker after reaction will be added to the mass of the amino acid residue it reacts with.

This "bottom-up" proteomics approach is highly effective for identifying both the specific residue on the target protein that has been modified and the peptide from the interacting partner that contains the photo-lysine. nih.gov For example, studies have used this method to identify histone 2B peptides cross-linked with other molecules. nih.gov The development of specialized software and data analysis strategies, such as those for identifying modifications from Data-Independent Acquisition (DIA) data, further enhances the ability to detect and validate these adducts. nih.gov

| Mass Spectrometry Approach | Description | Application in Adduct Identification | Reference |

| Bottom-Up Proteomics | Involves enzymatic digestion of proteins into peptides prior to MS analysis. | The primary method for identifying specific cross-linked amino acid residues and peptide sequences. | nih.gov |

| High-Resolution MS (HRMS) | Provides highly accurate mass measurements, crucial for distinguishing modified from unmodified peptides. | Enables confident identification of the mass shift caused by the photo-lysine adduct. | nih.gov |

| Tandem MS (MS/MS) | Peptides are fragmented to produce spectra that reveal their amino acid sequence. | Allows for the precise localization of the cross-link on the peptide backbone. | nih.gov |

| LC-MS/MS | Couples liquid chromatography for peptide separation with mass spectrometry for analysis. | Essential for reducing the complexity of the peptide mixture and enabling the analysis of individual cross-linked species. | nih.gov |

Advanced Biophysical Techniques for Studying Modified Biomolecules

Beyond initial identification, a deeper understanding of the structural and functional consequences of photo-lysine-mediated conjugation requires advanced biophysical techniques. springernature.comspringer.com These methods can probe the three-dimensional structure of the modified protein or protein complex and assess changes in stability and binding affinities.

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the high-resolution, three-dimensional structure of biomolecules. springer.comnumberanalytics.com For a photo-cross-linked complex, these methods can reveal the precise atomic details of the interface between the two interacting partners, with the covalent bond formed by photo-lysine acting as a permanent tether. This structural information is invaluable for understanding the basis of the molecular recognition event.

Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural and dynamic information about the modified protein in solution. Chemical shift perturbation mapping, for example, can identify the residues at the binding interface by monitoring changes in the NMR spectrum upon binding, which can be stabilized and captured by the photo-cross-linker.

Other techniques that provide valuable insights into the properties of the modified biomolecules include:

Surface Plasmon Resonance (SPR): Measures the binding kinetics and affinity of interactions in real-time. springer.com It can be used to compare the binding of the photo-lysine-containing peptide to its target before and after photocrosslinking.

Atomic Force Microscopy (AFM) and Optical Tweezers: These single-molecule techniques can be used to probe the mechanical properties and interaction forces of individual biomolecule complexes. springer.comnumberanalytics.com

| Biophysical Technique | Principle | Application to Photo-Lysine Conjugates | Reference |

| X-ray Crystallography | Diffraction of X-rays by a crystal of the molecule. | Provides high-resolution 3D structure of the covalently cross-linked protein-peptide complex. | springer.com |

| Cryo-Electron Microscopy (Cryo-EM) | Imaging of flash-frozen molecules in vitreous ice. | Determines high-resolution structures of large, modified protein complexes without the need for crystallization. | numberanalytics.com |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface upon binding. | Quantifies binding affinity and kinetics of the interaction before and after covalent capture. | springer.com |

| Optical Tweezers | Uses a focused laser beam to manipulate microscopic objects. | Measures the mechanical forces of the interaction between the modified protein and its partner. | numberanalytics.com |

Computational and Theoretical Studies Relevant to Fmoc L Photo Lysine

Molecular Modeling and Docking Simulations of Fmoc-L-Photo-Lysine and its Interactions

Molecular modeling and docking are computational techniques used to predict how molecules, such as a peptide containing this compound, will interact with a target protein. These simulations are crucial for designing photoaffinity labeling experiments, where the goal is to capture and identify binding partners.

Molecular Docking: This method predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.govmdpi.com For peptides incorporating this compound, docking simulations can predict how the peptide binds to its protein target. The process involves generating a virtual library of potential peptide conformations and "docking" them into the binding site of the target protein. nih.gov Scoring functions are then used to rank the poses, identifying those with the highest affinity. This approach is valuable for the affinity maturation of peptides, allowing for the consideration of various natural and non-natural amino acids to enhance binding. nih.govacs.org The insights gained can guide the synthesis of photo-crosslinkers with improved target affinity and biological activity. nih.gov

Below is a table summarizing the computational approaches used to study these interactions:

| Computational Method | Application to this compound | Key Insights |

| Molecular Docking | Predicting the binding pose of a photo-lysine (B560627) containing peptide to its target protein. | Identifies key binding interactions, predicts binding affinity, and guides the design of more potent peptide ligands. nih.govmdpi.com |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the peptide-protein complex in a simulated physiological environment. | Reveals the stability of the binding interaction, characterizes conformational changes upon binding, and provides detailed energetic analysis of the complex. americanpeptidesociety.orgnih.gov |

| Virtual Library Screening | Screening large libraries of peptides with non-natural amino acids (like photo-lysine) against a protein target. | Expands the accessible chemical space for peptide optimization and reduces the need for extensive synthetic efforts by prioritizing promising candidates. nih.govacs.org |

This table is interactive. Click on the headers to sort.

Theoretical Predictions of Photoreactivity and Reaction Pathways of Diazirine Moiety

The utility of this compound as a photo-crosslinker stems from the unique photoreactivity of its diazirine ring. Upon irradiation with UV light (typically around 350-380 nm), the diazirine moiety is excited, leading to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive carbene intermediate. researchgate.netnih.gov However, theoretical and experimental studies have revealed a more complex picture involving competing reaction pathways. springernature.comacs.orgresearchgate.net

Carbene vs. Diazo Intermediates: Upon photoexcitation, the diazirine can form a singlet carbene, a highly reactive species that can insert into neighboring C-H, O-H, and N-H bonds, forming a covalent crosslink. researchgate.net Alternatively, the excited diazirine can rearrange to form a linear diazo isomer. thieme-connect.com This diazo intermediate is longer-lived and can also react, particularly with acidic amino acid residues. harvard.edu Recent quantitative analyses have shown that for alkyl diazirines, the reaction proceeds via a two-step pathway where the diazo intermediate is generated first, which can then be converted to the carbene upon absorbing a second photon. springernature.comresearchgate.netnih.gov

Factors Influencing Reactivity: Theoretical calculations and experimental studies have shown that the preferred reaction pathway is influenced by several factors: acs.orgharvard.edu

Substitution Pattern: The chemical structure of the diazirine (e.g., alkyl vs. aryl substitution) plays a significant role. Alkyl diazirines, like that in photo-lysine, tend to favor the diazo intermediate pathway. harvard.edu

pH and Environment: The local environment, particularly pH, can influence the reactivity. The diazo intermediate shows a preference for labeling acidic amino acids (aspartic acid, glutamic acid) in a pH-dependent manner. harvard.edu

Wavelength: The wavelength of UV light used for activation can also affect the relative quantum yields of the isomerization and nitrogen extrusion pathways. acs.org

The key photoreactive pathways are summarized in the table below:

| Intermediate | Formation Pathway | Reactivity and Products | Influencing Factors |

| Singlet Carbene | Direct N₂ extrusion from photoexcited diazirine or photolysis of the diazo intermediate. springernature.comnih.gov | Highly reactive and short-lived. Undergoes insertion into C-H, O-H, N-H bonds, forming stable covalent crosslinks. researchgate.net | Favored by aryl-fluorodiazirines. Less dependent on pH. harvard.edu |

| Diazo Isomer | Rearrangement of the photoexcited diazirine. thieme-connect.com | Longer-lived than the carbene. Can be protonated and preferentially reacts with acidic residues. harvard.edu | Predominant pathway for alkyl diazirines. Reactivity is pH-dependent. springernature.comharvard.edu |

This table is interactive. Click on the headers to sort.

Understanding these pathways through theoretical predictions is crucial for the correct design and interpretation of photoaffinity labeling experiments. harvard.edu

Simulations of Conformational Dynamics in this compound Modified Peptides and Proteins

Incorporating a non-natural amino acid like photo-lysine can potentially alter the structure and flexibility of a peptide or protein. Molecular dynamics (MD) simulations are a key computational tool for investigating these effects. americanpeptidesociety.orgnih.gov

Principles of MD Simulations: MD simulations model the behavior of molecules at an atomic level over time. americanpeptidesociety.org By solving Newton's equations of motion for a system of atoms, MD can predict how a peptide will fold, move, and interact with its environment. americanpeptidesociety.org These simulations rely on "force fields," which are sets of parameters that define the potential energy of the system, including bond lengths, angles, and non-bonded interactions. byu.edu

Impact of Modification: When simulating a peptide containing this compound, specific force field parameters for the modified amino acid must be developed to accurately represent its unique chemical properties. byu.edumdpi.com The simulations can then reveal:

Secondary Structure Perturbations: Whether the incorporation of the bulky, modified lysine (B10760008) residue disrupts local secondary structures like alpha-helices or beta-sheets. nih.govmanchester.ac.uk

Enhanced sampling techniques, such as replica exchange molecular dynamics, can be employed to explore a wider range of conformations and overcome the timescale limitations of standard MD simulations, providing a more complete picture of the peptide's conformational landscape. manchester.ac.uknih.gov These computational studies are essential for understanding how the photo-lysine modification might affect the biological activity and binding properties of a peptide, ensuring that the probe accurately mimics the native molecule. nih.govmdpi.com

Structure Activity Relationship Sar Studies of Fmoc L Photo Lysine Analogues and Derivatives

Impact of Diazirine Placement and Chemical Environment on Photo-Crosslinking Reactivity and Efficiency

The core of Fmoc-L-Photo-Lysine's function lies in its diazirine ring, a small, three-membered ring containing two nitrogen atoms. Upon irradiation with UV light (typically around 360 nm), this ring expels nitrogen gas to generate a highly reactive carbene intermediate. sigmaaldrich.comiris-biotech.de This carbene can then rapidly form a covalent bond with nearby molecules, effectively "trapping" interacting partners. iris-biotech.denih.gov The efficiency and reactivity of this process are highly dependent on the precise placement of the diazirine group on the lysine (B10760008) side chain and its immediate chemical environment.

Studies have compared analogues where the diazirine moiety is placed at different positions along the lysine side chain. For instance, a δ-photolysine, with the diazirine located closer to the end of the side chain, was designed with the hypothesis that it might exhibit higher crosslinking efficiency than a γ-photolysine isomer. researchgate.net This is because placing the reactive group at the terminus may allow it to explore a wider conformational space, enhancing its ability to reach and react with binding partners. researchgate.net Diazirine-based probes, in general, have been shown to possess higher photo-crosslinking efficiency and specificity compared to older photoreactive groups like benzophenones. rsc.orgnih.gov The carbene generated from an aliphatic diazirine has a very short lifetime, which helps to ensure that crosslinking is restricted to very close interaction partners. nih.gov

The chemical environment surrounding the diazirine ring also plays a critical role. Modifications to the groups attached to the diazirine can alter the probe's physicochemical properties. For example, incorporating electron-withdrawing heteroaromatic rings, such as pyridine (B92270) or pyrimidine, into the structure of diazirine-containing photolabels has been shown to significantly improve aqueous solubility and stability in ambient light without negatively affecting the photoreactive efficiency. mdpi.comencyclopedia.pub This enhanced solubility is a major advantage for experiments conducted in complex biological media. mdpi.comencyclopedia.pub

Table 1: Comparison of Photo-Lysine (B560627) Analogues and Photoreactive Groups

| Photoreactive Moiety/Analogue | Position of Reactive Group | Key Findings | Reference(s) |

| δ-Photo-Lysine | Delta (δ) position of lysine side chain | Designed for potentially higher crosslinking efficiency by placing the diazirine at the terminus of the side chain. | researchgate.net |

| γ-Photo-Lysine | Gamma (γ) position of lysine side chain | Used as a comparator to assess the impact of diazirine placement on efficiency. | researchgate.net |

| Diazirine-based Probes | Varies | Generally exhibit higher photo-crosslinking efficiency and specificity compared to benzophenone-based probes. | rsc.org |

| Heteroaromatic Diazirines | Diazirine with adjacent pyridine/pyrimidine ring | Showed improved aqueous solubility and ambient light stability while maintaining photoreactive efficiency. | mdpi.comencyclopedia.pub |

Modifications to the Lysine Backbone and Protecting Groups Affecting Functionality

This compound is designed for use in solid-phase peptide synthesis (SPPS), where the fluorenylmethyloxycarbonyl (Fmoc) group plays a crucial role. sigmaaldrich.com The Fmoc group protects the α-amino group of the lysine, preventing it from reacting during peptide chain elongation. issuu.com Its key feature is its lability to basic conditions (e.g., piperidine), which allows for its removal at each step of the synthesis without disturbing acid-labile side-chain protecting groups or the resin linkage. issuu.comiris-biotech.de

The functionality of this compound analogues is also heavily influenced by the choice of orthogonal protecting groups for the lysine side chain, especially when synthesizing complex or modified peptides. iris-biotech.de While this compound itself has the photoreactive group on the side chain, the principles of orthogonal protection are critical when other lysine residues are present in the same peptide. Protecting groups like tert-butyloxycarbonyl (Boc) are acid-labile, whereas groups like Dde and ivDde are cleaved by hydrazine. issuu.comiris-biotech.demedchemexpress.com This orthogonality allows for selective deprotection and modification of specific lysine residues within a peptide sequence. iris-biotech.de

The stability of these protecting groups is paramount. For instance, the Dde group has been reported to be somewhat unstable to the piperidine (B6355638) treatment used for Fmoc removal, which can lead to its migration to other free amino groups in the peptide—a phenomenon known as "scrambling". iris-biotech.de The more sterically hindered ivDde group shows greater stability against piperidine, but its complete removal can sometimes be challenging. iris-biotech.de Therefore, the selection of appropriate protecting groups is a critical aspect of the molecule's design, ensuring the synthetic integrity and ultimate functionality of the final photoprobe. issuu.comiris-biotech.de

Table 2: Common Protecting Groups Used in Lysine Chemistry and Their Characteristics

| Protecting Group | Abbreviation | Typical Cleavage Condition | Key Functional Aspect | Reference(s) |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Standard Nα-protection in SPPS; base-labile. | issuu.comiris-biotech.de |

| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | Orthogonal to Fmoc; used for side-chain protection. | issuu.commedchemexpress.com |

| Benzyloxycarbonyl | Z | Hydrogenation | Alternative protecting group, more stable than Boc. | issuu.com |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine | Orthogonal to Fmoc and Boc; prone to scrambling during Fmoc removal. | iris-biotech.de |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl | ivDde | Hydrazine | More stable than Dde towards piperidine, but can be difficult to remove completely. | issuu.comiris-biotech.de |

| Methyltrityl | Mtt | Mildly Acidic Conditions | Allows for selective deprotection under mild conditions, orthogonal to Fmoc and Boc. | issuu.com |

Correlation of Structural Features with Crosslinking Specificity and Biological Outcome

The unique structure of photo-lysine analogues directly correlates with their ability to achieve specific biological outcomes. Because photo-lysine structurally mimics natural lysine, it can be recognized by the cell's native translational machinery and metabolically incorporated into proteins. chimia.chmedchemexpress.comnih.gov This feature allows for the global installation of photoreactive crosslinkers throughout the proteome, enabling the capture of lysine-dependent PPIs in living cells. nih.govxianglilab.com

A significant advantage of this approach is the ability to study interactions mediated by post-translational modifications (PTMs). Photo-lysine incorporated into proteins can itself be post-translationally modified by cellular enzymes. xianglilab.com This allows for the highly specific, photo-activated trapping of "reader" and "eraser" proteins that recognize or remove specific lysine PTMs, such as methylation or acetylation. xianglilab.com For example, diazirine-based photoaffinity probes have demonstrated superior efficiency and specificity in capturing reader proteins of histone lysine methylation compared to benzophenone-based probes. rsc.org

The strategic placement of the diazirine group, as discussed in section 7.1, also influences biological outcomes. The δ-photolysine analogue, with its terminally located photoreactive group, has been effectively used to trap PPIs within the crowded environment of biomolecular condensates. researchgate.net Furthermore, hetero-bifunctional crosslinkers that combine a diazirine photoprobe with an N-hydroxysuccinimide (NHS) ester have been developed. researchgate.net The NHS ester reacts with available lysine residues on a protein of interest, "planting" the diazirine, which can then be photo-activated to "cast" out and capture binding partners that may lack lysine residues at the interaction interface. researchgate.netresearchgate.net This broadens the utility of photo-crosslinking for structural analysis of protein complexes. researchgate.net

Table 3: Applications and Outcomes of Photo-Lysine Analogues

| Analogue/Probe Type | Structural Feature | Biological Application | Outcome/Finding | Reference(s) |

| Photo-Lysine (general) | Diazirine on lysine side chain | Metabolic incorporation into cellular proteins | Global identification of lysine-dependent protein-protein interactions. | nih.govxianglilab.com |

| Post-translationally modified Photo-Lysine | Photoreactive lysine bearing a PTM | Identification of PTM-regulating proteins | Specific capture of "reader" and "eraser" proteins for histone modifications. | rsc.orgxianglilab.com |

| δ-Photo-Lysine | Diazirine at the δ-position of the side chain | Mapping interactions in biomolecular condensates | Efficiently trapped protein-protein interactions within dense condensates. | researchgate.net |

| Hetero-bifunctional Diazirine Crosslinkers (e.g., SDA) | NHS-ester for planting, diazirine for crosslinking | Structural analysis of lysine-poor proteins | Improved crosslinking coverage for proteins with low lysine content. | researchgate.net |

Emerging Directions and Future Perspectives in Fmoc L Photo Lysine Research

Development of Novel Photo-Activatable Lysine (B10760008) Analogues with Tunable Properties

The field of chemical biology is witnessing a surge in the development of novel photo-activatable amino acids, with a particular focus on lysine analogues. These tools are instrumental in dissecting protein-protein interactions (PPIs) and cellular mechanisms. Fmoc-L-Photo-Lysine, a diazirine-containing, Fmoc-protected lysine derivative, serves as a cornerstone in this area. sigmaaldrich.com Its ability to be incorporated into peptides allows for photoaffinity labeling of cellular targets upon UV irradiation (~360 nm), forming covalent bonds with interacting molecules. sigmaaldrich.com This has spurred research into creating new analogues with tunable properties to overcome the limitations of existing tools and to address more complex biological questions.

One significant area of development is the creation of bifunctional amino acids. For instance, a lysine derivative named dzANA, which contains both a diazirine for photo-cross-linking and a terminal alkyne for bioorthogonal tagging, has been developed. researchgate.net This dual functionality allows for the efficient and selective capture of weak and transient PPIs, as demonstrated with histone post-translational modifications (PTMs) and their binding partners. researchgate.net

Researchers are also focusing on enhancing the tunability of photo-cross-linkable materials. For example, in the context of tissue engineering, the physicochemical and biological properties of materials like silk sericin can be tuned by modifying serine and lysine moieties. acs.org Novel strategies involve modifying aspartic and glutamic acid moieties to achieve a higher degree of tunability in properties such as gelation time and mechanical strength. acs.org

Furthermore, the development of photo-activatable luciferases showcases the innovative application of photosensitive lysine analogues. By replacing a key catalytic lysine residue in firefly luciferase with a photocaged analogue, the enzyme remains inactive until light-triggered removal of the caging group. researchgate.net This "gain-of-luminescence" provides a method for assessing the photolysis efficiency of the lysine analogue within a protein context in living cells. researchgate.net

The table below summarizes some of the key developments in novel photo-activatable lysine analogues:

| Analogue/Method | Key Feature | Application | Reference |

| dzANA | Bifunctional: Diazirine (photo-cross-linking) and alkyne (bioorthogonal tagging) | Capturing weak and transient protein-protein interactions | researchgate.net |

| Modified Silk Sericin | Tunable physicochemical and biological properties | Tissue engineering hydrogels | acs.org |

| Photocaged Luciferase | Light-induced activation of enzyme activity | Assessing photolysis efficiency and intracellular ATP measurement | researchgate.net |

| Reactivity-Tunable Probes | Selective modification of cysteine or lysine based on tunable chemical warheads | Profiling reactive cysteine residues and detecting HDAC enzymatic activity | nih.gov |

These advancements underscore a trend towards creating more sophisticated and versatile tools for probing biological systems. The ability to fine-tune properties such as reactivity, biocompatibility, and functionality opens up new avenues for research, from fundamental cell biology to drug discovery. sigmaaldrich.comnih.gov

Expansion of Applications in Diverse Biological Systems and Disease Models

The utility of photo-cross-linking amino acids, including this compound and its analogues, is expanding beyond traditional model organisms to more complex biological systems and disease models. This expansion allows for the investigation of protein interactions and cellular processes in more physiologically relevant contexts.

A notable example is the extension of the pyrrolysine-based genetic code expansion strategy to enteric bacterial pathogens like Escherichia coli, Shigella, and Salmonella. acs.org By incorporating a photo-cross-linking amino acid into a Shigella acid chaperone, researchers were able to identify a comprehensive list of its in vivo client proteins during acid stress, revealing substrates not found in previous studies on laboratory strains of E. coli. acs.org

The study of chromatin dynamics has also greatly benefited from in vivo unnatural amino acid cross-linking. mdpi.com The site-specific incorporation of photo-cross-linkers like p-benzoyl-L-phenylalanine (pBPA) into histones in living cells provides a powerful tool for mapping protein-nucleosome interactions and understanding the influence of post-translational modifications (PTMs) on these interactions. mdpi.com This technique has been particularly fruitful in the model organism Saccharomyces cerevisiae and holds promise for dissecting complex chromatin-related pathways in various disease models. mdpi.com For instance, it can be applied to study the role of chromatin remodelers in DNA damage response pathways. mdpi.com

Furthermore, photo-reactive amino acids are being employed to capture and identify proteins that recognize specific lysine PTMs, which are crucial in regulating protein-protein interactions. researchgate.net The development of "photo-lysine" has enabled the identification of "readers" and "erasers" of histone modifications, proteins that bind to or remove these marks, respectively. researchgate.net This has led to the discovery of previously unknown potential reader proteins. researchgate.net

The application of these tools is also proving valuable in cancer research. Quantitative interactome analysis using photo-cross-linkers has been used to investigate chemoresistance in cancer cells. researchgate.net By comparing the protein interaction networks in drug-sensitive and drug-resistant cells, researchers can identify functional differences relevant to therapy resistance. researchgate.net

The following table highlights some of the expanding applications of photo-cross-linking amino acids:

| Biological System/Disease Model | Application | Key Findings/Potential | Reference |

| Enteric Bacterial Pathogens | Investigating host-pathogen interactions and stress responses | Identification of novel client proteins of a bacterial chaperone in Shigella | acs.org |

| Chromatin Biology | Mapping protein-nucleosome interactions and the effect of PTMs | Detailed insights into chromatin dynamics and potential for studying DNA damage pathways | mdpi.com |

| PTM-mediated Interactions | Identifying "reader" and "eraser" proteins for histone modifications | Discovery of new proteins involved in recognizing lysine PTMs | researchgate.net |

| Cancer Chemoresistance | Quantitative analysis of protein interaction changes in response to drug treatment | Revealing molecular features that confer functional changes at a systems level in resistant cells | researchgate.net |

| Drug Delivery Systems | Self-assembly of Fmoc-amino acids for drug encapsulation | Development of nanoparticles for targeted drug delivery with responsive release | nih.gov |

Advancements in Methodologies for Quantitative and Spatiotemporal Analysis of Crosslinking Events

Concurrent with the development of new photo-cross-linkers is the advancement of methodologies for the quantitative and spatiotemporal analysis of the resulting cross-linking events. These methodological improvements are crucial for translating cross-linking data into meaningful biological insights.

Quantitative cross-linking/mass spectrometry (QCLMS) has emerged as a powerful technique to study the dynamics of protein structures and interactions in solution. nih.gov By comparing the MS signal intensities of cross-links from different protein states, researchers can detect changes in protein conformation and interaction. nih.gov Recent progress in this area has made it possible to conduct these analyses in native cellular environments, including living cells. nih.gov

Several quantitative strategies are being employed. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allows for the large-scale in vivo quantitative analysis of protein-protein interactions in cultured cells. researchgate.netnih.gov This method has been successfully used to compare interactomes between different cellular states, such as drug-sensitive and chemoresistant cancer cells. researchgate.net Another approach involves the use of isobaric labels, like Tandem Mass Tags (TMT), which can be incorporated into peptides or the cross-linker itself. researchgate.net

Data-independent acquisition (DIA) mass spectrometry is also becoming a method of choice for quantitative proteomics due to its high sensitivity and reproducibility. frontiersin.org While challenging for the identification of stochastic cross-linking events, advancements in DIA workflows and computational data analysis are enhancing its applicability in this area. frontiersin.org

For achieving spatiotemporal resolution, the combination of site-specific incorporation of photo-cross-linkers with synchronous cell populations allows for the study of distinct cross-linking events over the course of the cell cycle. mdpi.com The efficiency of the cross-linking itself can serve as a quantifiable marker to assess the impact of mutations or PTMs on protein interactions. mdpi.com

The table below outlines some of the key advancements in methodologies for analyzing cross-linking events:

| Methodology | Principle | Application | Reference |

| Quantitative Cross-Linking/Mass Spectrometry (QCLMS) | Compares MS signal intensities of cross-links between different states to detect conformational and interactional changes. | Studying protein dynamics in solution and in native cellular environments. | nih.gov |

| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Metabolic incorporation of "heavy" and "light" amino acids to differentiate and quantify proteins and their interactions from different cell populations. | Large-scale in vivo quantitative analysis of interactome changes, for example, in response to drug treatment. | researchgate.netnih.gov |

| Isobaric Labeling (e.g., TMT) | Uses chemical tags that are isobaric but yield unique reporter ions upon fragmentation, allowing for multiplexed quantification. | Comparative analysis of protein complexes and interactomes. | researchgate.net |

| Data-Independent Acquisition (DIA) Mass Spectrometry | Systematically fragments all peptides within predefined mass-to-charge windows, providing comprehensive quantitative data. | High-throughput quantitative proteomics with increasing application in cross-linking studies. | frontiersin.org |

| Spatiotemporal Cross-linking with Synchronized Cells | Combines site-specific photo-cross-linker incorporation with cell synchronization to capture interactions at specific time points. | Studying dynamic protein interactions throughout the cell cycle or in response to specific stimuli. | mdpi.com |

These evolving methodologies are transforming cross-linking from a qualitative tool for identifying interactions to a quantitative and dynamic approach for understanding the intricate molecular choreography of the cell. The continued development of both novel cross-linkers and advanced analytical techniques will undoubtedly provide unprecedented insights into biological systems.

Q & A

Q. What are the key considerations for synthesizing Fmoc-L-Photo-Lysine with a photoreactive group?

this compound synthesis typically involves introducing a diazirine or aryl azide moiety at the ε-amino group of lysine. The general protocol includes:

- Protection strategy : Use Boc (tert-butoxycarbonyl) to protect the ε-amino group of lysine during Fmoc-based solid-phase peptide synthesis (SPPS) to ensure selective reactivity at the α-amino position .

- Photoreactive group coupling : React the protected lysine with trifluoromethyldiazirine precursors under controlled pH and temperature (e.g., 0°C in sodium carbonate solution) to avoid premature activation .

- Purification : Employ reversed-phase HPLC with acetonitrile/water gradients to isolate the product, verified by ESI-MS and NMR .

Q. How does the Fmoc protection strategy impact peptide synthesis workflows?

The Fmoc group is acid-labile and removed using piperidine or DBU (1,8-diazabicycloundec-7-ene) in DMF, enabling mild deprotection conditions compatible with acid-sensitive photoreactive groups. Key steps include:

- Deprotection efficiency : Optimize reaction time (typically 20–30 minutes) to minimize side reactions, especially when using acid-labile resins .

- Compatibility : this compound retains stability during SPPS, as demonstrated by its use in synthesizing photoresponsive collagen-like peptides .

Q. What analytical methods are recommended for verifying this compound incorporation into peptides?

- HPLC : Monitor coupling efficiency using a C18 column with UV detection at 260 nm (Fmoc absorption) .

- Mass spectrometry : ESI-MS or MALDI-TOF confirms molecular weight matches theoretical values (e.g., [M+H]+ for this compound: ~500–600 Da) .

- NMR : 1H and 13C NMR spectra validate structural integrity, particularly the diazirine or azide peaks (e.g., δ 2.5–3.5 ppm for CH2 groups near the photoreactive site) .

Advanced Research Questions

Q. How can UV crosslinking efficiency be optimized for this compound in protein interaction studies?

- Wavelength selection : Use 360 nm UV light (e.g., SynLED 2.0 lamp) for diazirine activation, balancing crosslinking efficiency with minimal protein damage .

- Quenching controls : Add scavengers like β-mercaptoethanol post-irradiation to terminate residual reactive species .

- Quantification : Compare SDS-PAGE bands or Western blot signals between irradiated and non-irradiated samples to calculate crosslinking yield .

Q. What are common pitfalls in interpreting crosslinking data, and how can they be resolved?

- False positives : Non-specific binding can arise from prolonged UV exposure. Mitigate by:

- Shortening irradiation time (e.g., 5–10 minutes) .

- Including competition assays with non-photoactive lysine analogs .